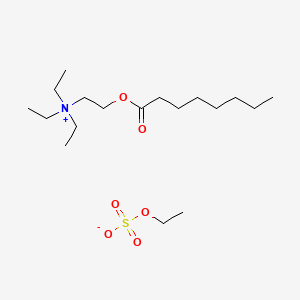
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C18H38NO2 It is known for its unique structure, which includes a triethylammonium group linked to an ethyl sulphate moiety through an oxooctyl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate typically involves the reaction of triethylamine with an appropriate alkylating agent, such as 2-bromoethyl octanoate. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting product is then treated with ethyl sulphate to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl sulphate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium salts.
Applications De Recherche Scientifique
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in cell studies.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis or inhibition of microbial growth. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate
- Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium methyl sulphate
- Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium propyl sulphate
Uniqueness
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate stands out due to its specific alkyl chain length and the presence of the ethyl sulphate group. These structural features confer unique physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
98072-08-3 |
|---|---|
Formule moléculaire |
C18H39NO6S |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
ethyl sulfate;triethyl(2-octanoyloxyethyl)azanium |
InChI |
InChI=1S/C16H34NO2.C2H6O4S/c1-5-9-10-11-12-13-16(18)19-15-14-17(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-15H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
UVMDHJDDPXKIIO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC(=O)OCC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


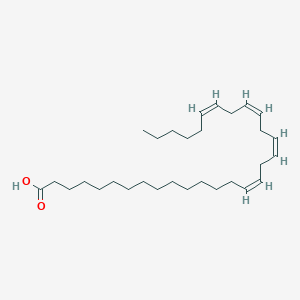
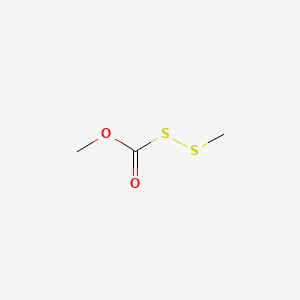
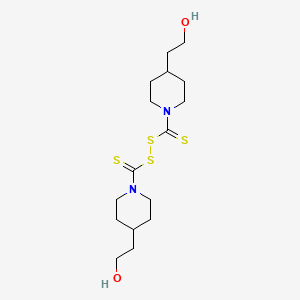
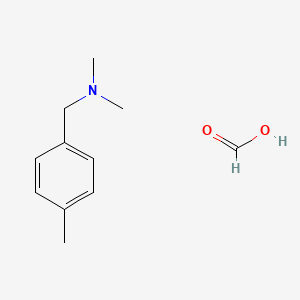
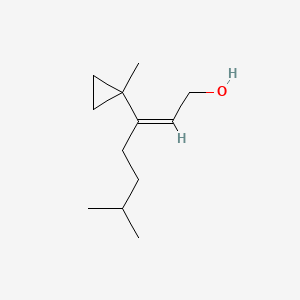

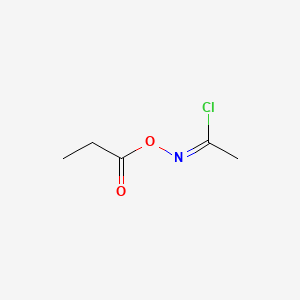
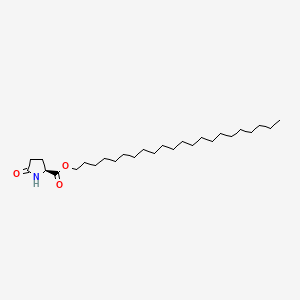
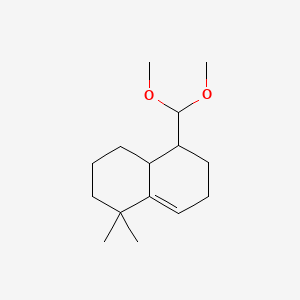

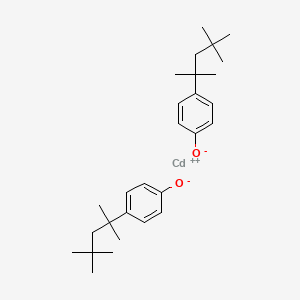


![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)
